Fmoc-Lys(Dde)-OH Fmoc-Lys(Dde)-OH Fmoc-lys(dde)-oh

Brand Name: Vulcanchem
CAS No.: 150629-67-7
VCID: VC21540693
InChI: InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)32-15-9-8-14-25(29(36)37)33-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,33,38)(H,36,37)/t25-/m0/s1
SMILES: CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Molecular Formula: C31H36N2O6
Molecular Weight: 532.6 g/mol

Fmoc-Lys(Dde)-OH

CAS No.: 150629-67-7

Cat. No.: VC21540693

Molecular Formula: C31H36N2O6

Molecular Weight: 532.6 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Lys(Dde)-OH - 150629-67-7

CAS No. 150629-67-7
Molecular Formula C31H36N2O6
Molecular Weight 532.6 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid
Standard InChI InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)32-15-9-8-14-25(29(36)37)33-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,33,38)(H,36,37)/t25-/m0/s1
Standard InChI Key ZPSRBXWVBNVFTO-VWLOTQADSA-N
Isomeric SMILES CC(=C1C(=O)CC(CC1=O)(C)C)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Canonical SMILES CC(=C1C(=O)CC(CC1=O)(C)C)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Chemical Identity and Properties

Fmoc-Lys(Dde)-OH, systematically named N-α-Fmoc-N-ε-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-L-lysine, is a strategically protected amino acid derivative widely used in peptide chemistry. The compound features dual protection with the Fmoc (9-fluorenylmethoxycarbonyl) group on the alpha-amino position and the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group on the epsilon-amino side chain of lysine.

Physical and Chemical Properties

The compound's key characteristics are summarized in the following table:

PropertyValue
Chemical FormulaC₃₁H₃₆N₂O₆
Molecular Weight532.63 g/mol
CAS Number150629-67-7
Physical AppearanceWhite to light yellow powder or crystal
Melting Point80°C (decomposes) or 130-134°C
SolubilityClearly soluble in DMF (1 mmole in 2 mL)
Purity Standards≥98% (TLC), ≥97.0% (HPLC), ≥90.0% (acidimetric)
Enantiomeric Purity≥99.5% (a/a)

The compound's structure combines the base-labile Fmoc protecting group with the hydrazine-labile Dde protecting group, creating an orthogonal protection scheme essential for selective modifications during peptide synthesis.

Applications in Peptide Synthesis

Fmoc-Lys(Dde)-OH serves as a critical building block in various peptide synthesis applications, particularly those requiring selective functionalization.

Selective Side-Chain Modifications

The primary utility of Fmoc-Lys(Dde)-OH lies in its ability to facilitate the attachment of labels, tags, or functional groups specifically to the lysine side chain. After standard Fmoc solid-phase peptide synthesis, the Dde group can be selectively removed, allowing for site-specific modifications while maintaining the integrity of other protected functional groups within the peptide .

Specialized Peptide Architectures

Fmoc-Lys(Dde)-OH has been extensively employed in the construction of advanced peptide architectures, including:

  • Branched peptides

  • Di-epitopic peptides

  • Multiple antigen peptide (MAP) core molecules and lipo-MAPs

  • Cyclic peptides

  • Template-assembled synthetic proteins (TASP) molecules

  • Templates for combinatorial chemistry

  • Synthetic proteins

  • Peptides with side-chain modifications

Labeled Peptide Synthesis

Researchers frequently utilize Fmoc-Lys(Dde)-OH for the preparation of labeled peptides used in binding studies, substrate specificity determination, and receptor cross-linking investigations. The strategic protection scheme allows for the attachment of various labels including biotin, FITC, nanoparticles, or drugs to the lysine side chain .

One documented synthesis approach involves:

  • Coupling Rink amide MBHA resin with Fmoc-Lys(Dde)-OH using HBTU/HOBt/DIEA activation

  • Incorporating remaining residues as Fmoc-amino acids with appropriate side-chain protecting groups

  • Selectively removing the Dde group to allow label attachment

  • Completing the synthesis with cleavage and deprotection

Protection and Deprotection Chemistry

The utility of Fmoc-Lys(Dde)-OH stems from its orthogonal protection strategy, enabling selective chemical manipulations during peptide synthesis.

Orthogonal Protection Scheme

The Fmoc group on the α-amino position can be removed using standard basic conditions (typically 20-30% piperidine in DMF) without affecting the Dde group. Conversely, the Dde group can be selectively removed using hydrazine or hydroxylamine without disturbing acid-labile protecting groups, creating a versatile system for selective modifications .

Dde Removal Strategies

Two primary methods exist for Dde deprotection:

  • Hydrazine treatment (typically 2% in DMF) - This approach effectively removes the Dde group but will also cleave N-terminal Fmoc protection if present .

  • Hydroxylamine treatment - This alternative has been demonstrated to remove Dde groups without affecting Fmoc groups, offering greater synthetic flexibility. Full orthogonality of Dde with Fmoc has been confirmed when using hydroxylamine for Dde removal .

Special Considerations

When removing Dde in the presence of allyl-based protecting groups, allyl alcohol should be included in the deprotection solution to prevent reduction of the allyl group . This highlights the need for careful planning of deprotection strategies in complex peptide syntheses.

Challenges and Limitations

Despite its utility, Fmoc-Lys(Dde)-OH presents certain challenges that must be addressed for successful peptide synthesis.

Dde Migration

A significant limitation of Dde protection is the potential for group migration. Research has documented that Dde can migrate from the side-chain of one lysine to the unprotected side-chain of another lysine residue, and from the β-amino group to the α-amino group of diaminopropionic acid (Dpr) . This migration phenomenon can lead to unwanted side products and reduced synthesis efficiency.

Solutions to Dde Migration

To address the migration issue, several strategies have been developed:

  • Using Fmoc-Lys(ivDde)-OH - The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) group offers enhanced stability against migration compared to standard Dde .

  • Modified Fmoc deprotection conditions - Employing DBU/DMF (2:98) for Fmoc group removal instead of standard piperidine conditions can minimize Dde migration .

  • Hydroxylamine deprotection - This approach has demonstrated improved selectivity and reduced side reactions compared to hydrazine-based methods .

Comparative Analysis

Fmoc-Lys(Dde)-OH exists among several related compounds used for similar purposes in peptide synthesis. Understanding these alternatives provides context for selecting the optimal building block for specific applications.

Related Compounds

Several related protected lysine derivatives are commercially available:

CompoundKey FeatureAdvantage
Fmoc-Lys(ivDde)-OHModified Dde groupReduced migration issues
Fmoc-D-Lys(Dde)-OHD-isomerUseful for D-peptide synthesis
Fmoc-Lys(Mtt)-OHMethyltrityl protectionMore acid-labile side chain protection
Fmoc-Lys(Alloc)-OHAllyloxycarbonyl protectionPd-catalyzed deprotection pathway
Fmoc-Lys(Boc)-OHBoc protectionSimultaneous side chain deprotection with TFA

The selection of the appropriate protected lysine derivative depends on the specific requirements of the peptide synthesis project, including deprotection conditions, potential side reactions, and the nature of desired modifications.

Practical Applications in Research

Fmoc-Lys(Dde)-OH has found widespread use in various research applications requiring precisely modified peptides.

Bioactive Peptide Development

The ability to selectively modify lysine side chains using Fmoc-Lys(Dde)-OH has proven invaluable in the development of bioactive peptides with enhanced properties. By attaching specific functional groups, researchers can modulate peptide stability, target recognition, cellular uptake, and biological activity.

Analytical and Imaging Applications

Labeled peptides created using Fmoc-Lys(Dde)-OH serve as important tools in analytical biochemistry and cellular imaging. The strategic attachment of fluorophores, biotin, or other reporter groups to lysine side chains enables the visualization and quantification of peptide-protein interactions, enzymatic activities, and cellular localization patterns.

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